molecular formula C14H17NO8 B14399928 Dimethyl 3,3'-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate CAS No. 88421-76-5

Dimethyl 3,3'-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate

Cat. No.: B14399928
CAS No.: 88421-76-5
M. Wt: 327.29 g/mol
InChI Key: REZJLMCWJCLNMC-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate is an organic compound characterized by its unique chemical structure, which includes two ester groups, two hydroxyl groups, and a nitro group attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate typically involves the esterification of 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups may also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3,3’-(4,6-dihydroxy-1,3-phenylene)dipropanoate: Lacks the nitro group, resulting in different chemical and biological properties.

    Dimethyl 3,3’-(4,6-dihydroxy-5-chloro-1,3-phenylene)dipropanoate: Contains a chloro group instead of a nitro group, leading to variations in reactivity and applications.

Uniqueness

Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate is unique due to the presence of both hydroxyl and nitro groups on the phenylene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.

Properties

CAS No.

88421-76-5

Molecular Formula

C14H17NO8

Molecular Weight

327.29 g/mol

IUPAC Name

methyl 3-[2,4-dihydroxy-5-(3-methoxy-3-oxopropyl)-3-nitrophenyl]propanoate

InChI

InChI=1S/C14H17NO8/c1-22-10(16)5-3-8-7-9(4-6-11(17)23-2)14(19)12(13(8)18)15(20)21/h7,18-19H,3-6H2,1-2H3

InChI Key

REZJLMCWJCLNMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=C(C(=C1O)[N+](=O)[O-])O)CCC(=O)OC

Origin of Product

United States

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